molecular formula C19H19FN2O3S B380429 2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol

2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol

Cat. No.: B380429
M. Wt: 374.4g/mol
InChI Key: FDAHRHHHYHKHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, fluoro and methoxy substituents, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoro-4-methoxybenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the addition of an ethanol group to the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: shares similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19FN2O3S

Molecular Weight

374.4g/mol

IUPAC Name

2-[4-(2-fluoro-4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C19H19FN2O3S/c1-24-14-5-3-13(4-6-14)21-19-22(9-10-23)18(12-26-19)16-8-7-15(25-2)11-17(16)20/h3-8,11-12,23H,9-10H2,1-2H3

InChI Key

FDAHRHHHYHKHPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=C(C=C(C=C3)OC)F)CCO

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=C(C=C(C=C3)OC)F)CCO

Origin of Product

United States

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